Cas no 1844126-05-1 ((3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid structure
1844126-05-1 structure
Product name:(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
CAS No:1844126-05-1
MF:C21H20N4O4
MW:392.407904624939
CID:6213306
PubChem ID:165811352

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
    • 1844126-05-1
    • EN300-1288033
    • Inchi: 1S/C21H20N4O4/c1-25-19(11-22-24-25)18(10-20(26)27)23-21(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17-18H,10,12H2,1H3,(H,23,28)(H,26,27)/t18-/m0/s1
    • InChI Key: OBQUUEXFBLXGMO-SFHVURJKSA-N
    • SMILES: O(C(N[C@@H](CC(=O)O)C1=CN=NN1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 392.14845513g/mol
  • Monoisotopic Mass: 392.14845513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 106Ų

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1288033-1.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
1g
$0.0 2023-06-07
Enamine
EN300-1288033-50mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
50mg
$1927.0 2023-10-01
Enamine
EN300-1288033-5000mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
5000mg
$6650.0 2023-10-01
Enamine
EN300-1288033-500mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
500mg
$2202.0 2023-10-01
Enamine
EN300-1288033-2500mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
2500mg
$4495.0 2023-10-01
Enamine
EN300-1288033-250mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
250mg
$2110.0 2023-10-01
Enamine
EN300-1288033-100mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
100mg
$2019.0 2023-10-01
Enamine
EN300-1288033-10000mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
10000mg
$9859.0 2023-10-01
Enamine
EN300-1288033-1000mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1844126-05-1
1000mg
$2294.0 2023-10-01

Additional information on (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Introduction to (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic Acid (CAS No. 1844126-05-1)

The compound (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid, identified by its CAS number 1844126-05-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a fluorenylmethoxy carbonyl group and a 1-methyl-1H-1,2,3-triazole moiety contributes to its distinctive chemical properties, making it a valuable candidate for further research and development in medicinal chemistry.

In recent years, the exploration of heterocyclic compounds has opened new avenues in drug discovery. The triazole ring, in particular, is well-documented for its role in enhancing the pharmacological properties of various therapeutic agents. The incorporation of a 1-methyl substituent in the triazole ring not only modifies its electronic distribution but also influences its interactions with biological targets. This modification has been strategically employed to improve solubility, metabolic stability, and overall bioavailability of the compound.

The fluorenylmethoxy carbonyl group is another critical feature of this compound. This moiety is commonly used in peptide mimetics and peptidomimetics due to its ability to stabilize the amide bond and mimic the conformational preferences of natural peptides. Such structural elements are particularly valuable in the design of protease inhibitors and other enzyme-targeting agents. The combination of these features makes (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid a promising lead compound for further investigation.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural framework of this compound allows for such versatility, as it can be further modified to target different biological pathways. For instance, the chiral center at the third carbon position provides an opportunity for enantioselective synthesis, which is crucial for optimizing pharmacological activity while minimizing side effects.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and transition-metal-catalyzed reactions, have been employed to construct the complex molecular framework efficiently. These methodologies not only enhance the synthetic feasibility but also contribute to the scalability of production for potential clinical applications.

Preliminary biological evaluations have demonstrated that (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid exhibits notable activity against several disease-related targets. For example, studies have shown its potential as an inhibitor of specific proteases involved in inflammatory responses and cancer progression. Additionally, its interaction with other cellular receptors and enzymes suggests broader therapeutic implications. These findings underscore the importance of continued investigation into this compound's pharmacological profile.

Computational modeling and molecular dynamics simulations have played a pivotal role in understanding the binding interactions of this compound with biological targets. These studies provide insights into how structural modifications can be tailored to enhance binding affinity and selectivity. By leveraging computational tools, researchers can predict the efficacy of different analogs before conducting costly wet-lab experiments, thereby accelerating the drug discovery process.

In conclusion, (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-1,2,3-triazol-5-ylopropanoic acid (CAS No. 1844126-05) is a structurally complex and biologically active molecule with significant potential in pharmaceutical development. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents targeting various diseases. Continued research into this compound will likely yield valuable insights into its mechanisms of action and lead to innovative treatments for unmet medical needs.

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